4-(Nitromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Nitromethyl)pyridine: is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, where a nitromethyl group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitromethyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. For example, nitration can be achieved using nitric acid and trifluoroacetic anhydride, resulting in the formation of nitropyridine compounds .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Nitromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Nitromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Nitromethyl)pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and conditions used .
Comparison with Similar Compounds
Pyridine: The parent compound, lacking the nitromethyl group.
4-Nitropyridine: Similar structure but with a nitro group directly attached to the pyridine ring.
4-Methylpyridine: Similar structure but with a methyl group instead of a nitromethyl group.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields .
Properties
CAS No. |
22918-06-5 |
---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)5-6-1-3-7-4-2-6/h1-4H,5H2 |
InChI Key |
PZCIUCOAIHDIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.